molecular formula C28H34O8 B14902278 6-Acetylnimbandiol CAS No. 1281766-66-2

6-Acetylnimbandiol

Cat. No.: B14902278
CAS No.: 1281766-66-2
M. Wt: 498.6 g/mol
InChI Key: PWFKLZWNGVGKBA-WETHXUPTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylnimbandiol typically involves the acetylation of nimbandiol, a naturally occurring limonoid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 6-OH position .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of nimbandiol from neem seeds followed by its chemical modification. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain a crude extract, which is then purified using chromatographic techniques. The purified nimbandiol is then subjected to acetylation to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Acetylnimbandiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Acetylnimbandiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Acetylnimbandiol involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, this compound effectively reduces melanin production. Additionally, it inhibits the expression of MITF (Microphthalmia-associated transcription factor), which is a key regulator of melanogenesis . This dual action makes it a potent antimelanogenic agent.

Comparison with Similar Compounds

    Nimbandiol: The parent compound from which 6-Acetylnimbandiol is derived.

    Azadirachtin: Another limonoid found in neem with insecticidal properties.

    Gedunin: A limonoid with anti-inflammatory and anticancer properties.

Uniqueness: this compound is unique due to its specific acetylation at the 6-OH position, which enhances its tyrosinase inhibitory activity compared to its parent compound, nimbandiol. This selective acetylation also contributes to its non-cytotoxic nature, making it suitable for use in various biomedical applications .

Properties

CAS No.

1281766-66-2

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

methyl 2-[(1S,2R,3S,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-4-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate

InChI

InChI=1S/C28H34O8/c1-14-17(16-8-10-34-13-16)11-18-22(14)28(5)19(12-21(31)33-6)27(4)20(30)7-9-26(3,32)24(27)23(25(28)36-18)35-15(2)29/h7-10,13,17-19,23-25,32H,11-12H2,1-6H3/t17-,18-,19-,23-,24+,25-,26-,27+,28-/m1/s1

InChI Key

PWFKLZWNGVGKBA-WETHXUPTSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)O)C)CC(=O)OC)C

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)O)C)CC(=O)OC)C

Origin of Product

United States

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